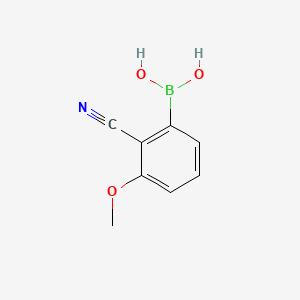

(2-Cyano-3-methoxyphenyl)boronic acid

Descripción

Propiedades

IUPAC Name |

(2-cyano-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHINHWGIHWEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681884 | |

| Record name | (2-Cyano-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164100-84-8 | |

| Record name | B-(2-Cyano-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Cyano-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cyano Group in Functionalized Boronic Acids: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Boronic acids have emerged as a privileged scaffold in medicinal chemistry and organic synthesis, largely due to the unique chemical properties of the boron atom. The strategic functionalization of boronic acid derivatives allows for the fine-tuning of their physicochemical and biological properties. Among the most versatile and impactful functional groups is the cyano (-C≡N) group. This technical guide provides an in-depth exploration of the multifaceted roles of the cyano group in functionalized boronic acids, covering its influence on physicochemical properties, its application in the design of potent enzyme inhibitors, and its utility as a synthetic handle. This document consolidates quantitative data, detailed experimental protocols, and visual workflows to serve as a comprehensive resource for professionals in the field.

Modulation of Physicochemical Properties

The cyano group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. When appended to an aryl boronic acid, it significantly influences the molecule's electronic properties, most notably its Lewis acidity.

Impact on Acidity (pKa)

Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate complex. The equilibrium of this reaction is described by the pKa. The strong electron-withdrawing nature of the cyano group delocalizes the negative charge on the resulting boronate anion, thereby stabilizing it. This stabilization shifts the equilibrium towards the boronate form, making the boronic acid a stronger Lewis acid and consequently lowering its pKa.

This modulation of acidity is critical in drug design, as the boronic acid's ionization state at physiological pH (~7.4) affects its ability to interact with biological targets. A lower pKa can increase the concentration of the active tetrahedral boronate species, potentially enhancing binding affinity to enzyme active sites.

Quantitative Physicochemical Data

The table below summarizes key physicochemical properties of ortho-, meta-, and para-cyanophenylboronic acid, with unsubstituted phenylboronic acid provided for comparison. The decrease in pKa for all cyano-substituted isomers highlights the significant electronic impact of this functional group.

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

| Phenylboronic Acid | C₆H₅B(OH)₂ | 121.93 | 216-220 | ~8.8 |

| 2-Cyanophenylboronic Acid | o-NCC₆H₄B(OH)₂ | 146.94 | 240 (dec.) | ~7.98 |

| 3-Cyanophenylboronic Acid | m-NCC₆H₄B(OH)₂ | 146.94 | 298 (dec.)[1] | ~7.17[1] |

| 4-Cyanophenylboronic Acid | p-NCC₆H₄B(OH)₂ | 146.94 | >350[2] | ~7.38 |

Note: pKa values for cyano-derivatives are predicted values from chemical databases and serve to illustrate the electronic trend.

Synthesis of Cyano-Functionalized Boronic Acids

Cyano-substituted aryl boronic acids are typically synthesized from the corresponding aryl halides (e.g., bromobenzonitrile) via lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 4-cyanophenylboronic acid.

Detailed Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid

This protocol is a composite based on established literature procedures.[3][4]

-

Preparation: To a solution of 4-bromobenzonitrile (0.50 mol) in anhydrous tetrahydrofuran (THF, 1.1 L) at room temperature, add activated 3Å molecular sieves. After drying, filter the solution into a reaction vessel equipped for low-temperature reactions.

-

Lithiation: Cool the solution to -100°C using a suitable cooling bath (e.g., liquid N₂/ethanol). Slowly add a 1.6 M solution of n-butyllithium (n-BuLi) in hexanes (0.567 mol) over 15 minutes, ensuring the internal temperature is maintained between -105°C and -93°C.

-

Borylation: To the resulting slurry, add trimethyl borate (0.78 mol) over 3 minutes. A brief exotherm may be observed. Re-cool the mixture to -100°C.

-

Warm-up: Allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours.

-

Hydrolysis (Quench): Carefully acidify the reaction mixture to a pH of approximately 2.2 with 4N hydrochloric acid (HCl). Dilute the mixture with dichloromethane (CH₂Cl₂, 200 mL).

-

Workup & Extraction: Separate the organic layer and wash it with brine (2 x 200 mL). For purification, dissolve the crude solid in 1N sodium hydroxide (NaOH) and extract with a CH₂Cl₂/THF mixture (1:1, 2 x 200 mL) to remove non-acidic impurities.

-

Isolation: Re-acidify the aqueous phase to pH 2.2 with 4N HCl and extract with a CH₂Cl₂/THF mixture (1:1, 500 mL).

-

Purification: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by grinding with diethyl ether to yield 4-cyanophenylboronic acid as a white powder.

Role in Medicinal Chemistry: Enzyme Inhibition

The boronic acid moiety is a well-established "warhead" for inhibiting serine proteases and the proteasome. It acts as a transition-state analog, forming a reversible covalent bond with a key hydroxyl group (e.g., from serine or threonine) in the enzyme's active site. The cyano group plays a crucial role in modulating the potency and selectivity of these inhibitors.

Proteasome Inhibition and the NF-κB Pathway

The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, including IκBα, the natural inhibitor of the transcription factor NF-κB. In many cancers, constitutive NF-κB activity promotes cell survival and proliferation. Proteasome inhibitors block the degradation of IκBα, sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival genes, ultimately leading to apoptosis in cancer cells. Cyano-functionalized dipeptidyl boronic acids are potent proteasome inhibitors.

Caption: Inhibition of the NF-κB pathway by cyano-boronic acid proteasome inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition and Incretin Signaling

DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP. These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes. Dipeptide boronic acids are among the most potent DPP-IV inhibitors known.[5]

Caption: Mechanism of DPP-IV inhibition by cyano-boronic acids in the incretin pathway.

Quantitative Data on Biological Activity

Direct structure-activity relationship (SAR) studies that isolate the effect of a single cyano group on a simple phenylboronic acid inhibitor are scarce in the literature. The cyano group is typically incorporated into more complex scaffolds to optimize multiple interactions simultaneously. However, the data below demonstrates the high potency that has been achieved with inhibitors containing a cyano-functionalized moiety.

| Compound Class / Target | Example Structure / Name | Inhibition Data (IC₅₀ or Kᵢ) | Reference |

| Proteasome (Chymotrypsin-Like) | Dipeptidyl Boronic Acid | IC₅₀ = 8.21 nM | [6] |

| DPP-IV | Vildagliptin (a cyanopyrrolidine, non-boronic acid example illustrating the utility of the cyano group) | Kᵢ = 3 nM | [7] |

| β-Lactamase (AmpC) | Triazole-based Boronic Acid (contains 3-azidomethylphenyl boronic acid scaffold) | Kᵢ = 140 nM | [8] |

Note: The examples highlight the use of cyano groups in potent inhibitors. Vildagliptin is included to show the precedent for cyano groups in DPP-IV inhibitors, a field where boronic acids are also active.

Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay

This protocol is based on commercially available luminescent assays (e.g., Promega Proteasome-Glo™).[9][10]

-

Reagent Preparation: Prepare the Proteasome-Glo™ Reagent by adding the specific luminogenic substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) to the provided luciferase detection buffer.

-

Cell Plating: Seed cells (e.g., multiple myeloma RPMI-8226 cells) in a 96-well plate at a desired density and allow them to attach or equilibrate.

-

Compound Treatment: Add varying concentrations of the cyano-functionalized boronic acid inhibitor (and appropriate controls, like bortezomib or a vehicle control) to the wells. Incubate for a predetermined time (e.g., 2 hours) at 37°C.

-

Assay Execution: Equilibrate the plate to room temperature. Add a volume of the prepared Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.

-

Signal Development: Mix the contents on a plate shaker at low speed for 2 minutes to induce cell lysis and initiate the enzymatic reaction. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Role in Synthetic Chemistry

Beyond its role in modulating biological activity, the cyano group on a boronic acid serves as a versatile synthetic intermediate.

Suzuki-Miyaura Cross-Coupling

Cyanophenylboronic acids are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Caption: Role of cyanophenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.

Functional Group Transformation

The cyano group itself is a valuable precursor that can be converted into a wide array of other functional groups, including:

-

Amines: via reduction (e.g., with H₂/Pd, LiAlH₄).

-

Carboxylic acids: via hydrolysis under acidic or basic conditions.

-

Ketones: via reaction with Grignard or organolithium reagents.

-

Tetrazoles: via cycloaddition with azides.

This versatility allows for late-stage diversification of complex molecules, where the cyanophenylboronic acid is first used in a coupling reaction, and the cyano group is subsequently transformed to install the desired functionality.

Conclusion

The cyano group imparts a unique and powerful set of characteristics to functionalized boronic acids. Its strong electron-withdrawing nature significantly increases the Lewis acidity of the boronic acid moiety, a property that is leveraged to enhance the potency of enzyme inhibitors targeting proteasomes and serine proteases. In the context of drug development, this electronic modulation is critical for optimizing interactions with biological targets. Furthermore, cyanophenylboronic acids are robust and versatile building blocks in organic synthesis, primarily through their participation in cross-coupling reactions and the capacity of the cyano group to be transformed into other key functionalities. This combination of electronic tuning, biological activity, and synthetic versatility ensures that cyano-functionalized boronic acids will remain a cornerstone of research in medicinal chemistry and materials science.

References

- 1. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]

- 2. 4-氰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2-cyanophenylboronic acid (C7H6BNO2) [pubchemlite.lcsb.uni.lu]

- 6. Document: Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid p... - ChEMBL [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Synthesis pathways for substituted cyanophenylboronic acids

An In-depth Technical Guide to the Synthesis of Substituted Cyanophenylboronic Acids

Introduction

Substituted cyanophenylboronic acids are a pivotal class of reagents in modern organic chemistry, serving as versatile building blocks in the synthesis of complex molecules. Their unique bifunctional nature, possessing both a nucleophilic cyano group and an electrophilic boronic acid moiety, makes them indispensable in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3] The cyano group, a versatile functional handle, can be transformed into various other functionalities such as amines, carboxylic acids, and tetrazoles.[4][5]

This technical guide provides a comprehensive overview of the primary synthetic pathways for accessing substituted cyanophenylboronic acids. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual diagrams of the core methodologies.

Core Synthetic Strategies

The synthesis of cyanophenylboronic acids can be broadly categorized into several key strategies:

-

Borylation of Cyanophenyl Halides: This is the most common approach, starting with a readily available cyanophenyl halide (typically a bromide or iodide). The boron moiety is introduced either through a classic halogen-metal exchange followed by quenching with a borate ester or through modern transition-metal-catalyzed cross-coupling reactions.

-

Cyanation of Phenylboronic Acids: This "reverse" approach involves the direct installation of a cyano group onto a pre-existing phenylboronic acid scaffold.

-

Direct C-H Borylation of Benzonitriles: Advanced catalytic methods allow for the direct conversion of a C-H bond on the benzonitrile ring into a C-B bond, offering a highly atom-economical route.

-

Functional Group Transformation: This involves the conversion of another functional group, such as a formyl group, on a phenylboronic acid into a cyano group.

Synthesis via Halogen-Metal Exchange and Borylation

This classical and robust method involves a two-step sequence: the formation of an organometallic intermediate from a cyanophenyl halide, followed by its reaction with a trialkyl borate.

Logical Workflow

Caption: Halogen-metal exchange followed by borylation.

Detailed Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid[7][8]

This protocol details the synthesis from 4-bromobenzonitrile via an organolithium intermediate.

-

Preparation: Dissolve 4-bromobenzonitrile (91 g, 0.50 mol) in anhydrous tetrahydrofuran (THF, 1.1 L) at room temperature in a flask equipped for inert atmosphere operation.

-

Drying: Add activated 3Å molecular sieves and stir to dry the solution. Filter the solution into a dry reaction vessel.

-

Cooling: Cool the solution to -100 °C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).

-

Lithiation: Slowly add a 1.6 M solution of n-butyllithium (n-BuLi) in hexanes (355 mL, 0.567 mol) over 15 minutes, ensuring the internal temperature is maintained between -105 °C and -93 °C.

-

Borylation: Add trimethyl borate (81 g, 0.78 mol) to the reaction mixture over 3 minutes. A brief exotherm may be observed. Re-cool the mixture to -100 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours.

-

Quenching and Extraction: Acidify the mixture to a pH of approximately 2.2 with 4N HCl and dilute with dichloromethane (CH2Cl2, 200 mL). Separate the aqueous layer and wash the organic layer with brine (2 x 200 mL).

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a light yellow solid.

-

Acid/Base Wash: Dissolve the solid in 1N NaOH and extract with a 1:1 mixture of CH2Cl2/THF (2 x 200 mL) to remove non-acidic impurities.

-

Precipitation: Acidify the aqueous phase again to pH 2.2 with 4N HCl. The product will precipitate.

-

Final Extraction and Isolation: Extract the product into a 1:1 mixture of CH2Cl2/THF (500 mL). Combine the organic extracts, concentrate to a crude solid, triturate with ether (160 mL), and dry under vacuum to yield pure 4-cyanophenylboronic acid.

Quantitative Data

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 4-Bromobenzonitrile | 4-Cyanophenylboronic acid | n-BuLi, B(OMe)3, THF | -100 °C to RT | 59.9% | [6][7] |

| 3-Bromobenzonitrile | 3-Cyanophenylboronic acid | n-BuLi, B(OiPr)3, THF | -78 °C to RT | 72% | [8] |

Synthesis via Palladium-Catalyzed Borylation

The Miyaura borylation reaction is a powerful method for synthesizing arylboronates from aryl halides or triflates using a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][10] This method offers excellent functional group tolerance, including the cyano group.

Catalytic Cycle: Miyaura Borylation

Caption: Catalytic cycle for Miyaura borylation.

Detailed Experimental Protocol: Borylation of 4-Iodoanisole (Illustrative)[7]

While this example uses p-iodoanisole, the procedure is directly applicable to cyanophenyl halides.

-

Setup: In a 50 mL round-bottomed flask under an argon atmosphere, combine triphenylphosphine (0.131 g, 0.5 mmol), p-iodoanisole (0.585 g, 2.5 mmol), and triethylamine (1.78 mL, 12.5 mmol).

-

Degassing: Degas the solution by alternating between vacuum and argon three times.

-

Catalyst Addition: Add palladium dichloride (PdCl₂, 0.023 g, 0.13 mmol, 5 mol%) under a positive pressure of argon.

-

Boron Source: Stir the mixture at room temperature for 15 minutes, then add diisopropylaminoborane (5 mL, 1 M solution in THF, 5 mmol).

-

Final Degassing and Reflux: Degas the reaction mixture again three times and then heat to reflux for 12 hours.

-

Workup: Cool the reaction to 0 °C and slowly add methanol (6 mL) to quench. Remove all solvents under reduced pressure.

-

Purification: Dissolve the resulting solid in 3 M sodium hydroxide and wash with hexanes. Cool the aqueous layer to 0 °C and acidify to pH ≤ 1 with concentrated HCl to precipitate the boronic acid.

-

Extraction: Extract the aqueous fraction with diethyl ether (3 x 10 mL). Combine the organic fractions, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Quantitative Data

The palladium-catalyzed borylation tolerates a wide array of functional groups, including nitriles, with high yields.[9][11]

| Catalyst | Boron Source | Base | Solvent | Substrate Scope | Typical Yields | Reference |

| PdCl₂(dppf) | Pinacolborane | Et₃N | Dioxane | Aryl iodides, bromides, triflates | High | [9] |

| Pd(OAc)₂/PCy₃ | B₂pin₂ | KOAc | Dioxane | Aryl chlorides, bromides | Good to Excellent | [10] |

| XPhos-Pd-G2 | (Me₂N)₂BB(NMe₂)₂ | KOAc | MeOH | Aryl and heteroaryl halides | Good to Excellent | [12] |

Synthesis via Iridium-Catalyzed C-H Borylation

Direct C-H borylation is a state-of-the-art method that avoids the need for pre-functionalized starting materials like aryl halides.[13][14] Iridium catalysts are particularly effective for this transformation, typically showing regioselectivity for the least sterically hindered C-H bonds.

Catalytic Cycle: Iridium-Catalyzed C-H Borylation

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

General Protocol and Selectivity

This reaction allows for the one-pot meta-cyanation of arenes by first performing an iridium-catalyzed C-H borylation followed by a copper-mediated cyanation of the resulting arylboronate ester.[5][13] For a substrate like benzonitrile, borylation occurs predominantly at the meta-position due to steric hindrance at the ortho-positions and electronic deactivation.

A general procedure involves reacting the arene (e.g., benzonitrile) with B₂pin₂ in the presence of an iridium catalyst, such as [Ir(OMe)(COD)]₂, and a ligand, often a bipyridine derivative, in a hydrocarbon solvent at elevated temperatures.[14]

Quantitative Data

The efficiency of C-H borylation is highly substrate-dependent.

| Catalyst System | Boron Source | Substrate | Selectivity | Application | Reference |

| [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ | 1,3-Disubstituted Arenes | High for C5 position | One-pot meta-cyanation | [13] |

| [Ir(COD)Cl]₂ / bipyridine | HBpin | Heteroarenes | Varies (steric/electronic) | Late-stage functionalization | [14] |

Synthesis via Cyanation of Phenylboronic Acids

This approach is useful when the corresponding phenylboronic acid is more readily available than the cyanophenyl halide. The transformation of a C-B bond to a C-CN bond can be achieved using various cyanating agents, often mediated by a copper or palladium catalyst.[4][15]

Reaction Pathway

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]

- 8. 3-Cyanophenylboronic acid | 150255-96-2 [chemicalbook.com]

- 9. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 10. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [11C]Cyanation of Arylboronic Acids in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ortho-Cyano Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-cyano substituted phenylboronic acids, particularly 2-cyanophenylboronic acid, are versatile building blocks in organic synthesis and medicinal chemistry. Their unique electronic and steric properties, arising from the presence of a cyano group in close proximity to the boronic acid functionality, make them valuable reagents in cross-coupling reactions and as pharmacophores in the design of enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of ortho-cyano substituted phenylboronic acids, with a focus on experimental protocols and quantitative data to support researchers in their drug discovery and development efforts.

The strategic placement of the electron-withdrawing cyano group at the ortho position influences the Lewis acidity of the boronic acid and can lead to unique intramolecular interactions, impacting reactivity and biological activity.[1] These characteristics have been exploited in the development of novel therapeutics, such as the antiepileptic drug Perampanel, where 2-cyanophenylboronic acid serves as a key intermediate.[2]

Synthesis of 2-Cyanophenylboronic Acid

The synthesis of 2-cyanophenylboronic acid can be challenging due to the reactivity of the cyano group with common organometallic reagents. However, several methods have been developed to achieve this transformation with good yields. The most common approaches involve the ortho-lithiation of benzonitrile followed by reaction with a borate ester, or a metal-halogen exchange from an ortho-halogenated benzonitrile.

Experimental Protocols for Synthesis

Below are detailed protocols for the synthesis of 2-cyanophenylboronic acid, with reported yields and conditions.

Protocol 1: Ortho-lithiation of Benzonitrile

This method involves the direct deprotonation of benzonitrile at the ortho position using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with a trialkyl borate.

-

Reaction Scheme:

-

Benzonitrile + Lithium 2,2,6,6-tetramethylpiperidide (LTMP) → Ortho-lithiated benzonitrile

-

Ortho-lithiated benzonitrile + Triisopropyl borate → Diisopropyl 2-cyanophenylboronate

-

Diisopropyl 2-cyanophenylboronate + Acidic hydrolysis → 2-Cyanophenylboronic acid

-

-

Detailed Procedure:

-

To a solution of 2,2,6,6-tetramethylpiperidine (1.17 equivalents) and lithium chloride (1.17 equivalents) in anhydrous tetrahydrofuran (THF) at -10°C under a nitrogen atmosphere, slowly add n-butyllithium (1.2 equivalents). Stir the resulting LTMP solution for 30 minutes.

-

Cool the mixture to -50°C and add triisopropoxyborane (1.2 equivalents) dropwise.

-

Subsequently, add benzonitrile (1.0 equivalent) dropwise, maintaining the temperature at -50°C.

-

Stir the reaction mixture at this temperature for 3 hours.

-

Quench the reaction by adding 2N hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography to yield 2-cyanophenylboronic acid.

-

Protocol 2: Halogen-Metal Exchange from 2-Bromobenzonitrile

This alternative method utilizes a halogen-metal exchange reaction on 2-bromobenzonitrile, followed by reaction with a borate ester.

-

Reaction Scheme:

-

2-Bromobenzonitrile + n-Butyllithium → Ortho-lithiated benzonitrile

-

Ortho-lithiated benzonitrile + Triisopropyl borate → Diisopropyl 2-cyanophenylboronate

-

Diisopropyl 2-cyanophenylboronate + Acidic hydrolysis → 2-Cyanophenylboronic acid

-

-

Detailed Procedure:

-

Dissolve 2-bromobenzonitrile (1.0 equivalent) in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

-

Stir the mixture for 30 minutes at -78°C.

-

Add triisopropyl borate (1.2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with 2N hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by appropriate methods.

-

Quantitative Data for Synthesis

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reference |

| Ortho-lithiation | Benzonitrile | LTMP, Triisopropoxyborane | -50 | 95.0 | [3] |

| Halogen-Metal Exchange | 2-Bromobenzonitrile | n-BuLi, Triisopropyl borate | -78 | 71 | [4] |

Applications in Drug Discovery and Organic Synthesis

Ortho-cyano substituted phenylboronic acids are valuable intermediates and building blocks in several areas of chemical and pharmaceutical research.

Enzyme Inhibition: AmpC β-Lactamase Inhibitors

Boronic acids are known inhibitors of serine proteases, including β-lactamases, which are key enzymes responsible for bacterial resistance to β-lactam antibiotics. The boronic acid acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol to determine the inhibitory activity of a compound against AmpC β-lactamase is as follows:

-

Preparation of Reagents:

-

Prepare a stock solution of the purified AmpC β-lactamase enzyme in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of the substrate, such as nitrocefin, in the same buffer.

-

Prepare serial dilutions of the ortho-cyano substituted phenylboronic acid inhibitor in the buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the inhibitor solutions at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the hydrolysis of the substrate (e.g., color change for nitrocefin) over time using a microplate reader at the appropriate wavelength (e.g., 486 nm for nitrocefin).

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Suzuki-Miyaura Cross-Coupling Reactions

2-Cyanophenylboronic acid is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for the formation of carbon-carbon bonds. The cyano group is generally well-tolerated under these reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of 2-cyanophenylboronic acid with an aryl bromide is as follows:

-

Reaction Setup:

-

In a reaction vessel, combine the aryl bromide (1.0 equivalent), 2-cyanophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Suzuki-Miyaura Coupling

The yield of Suzuki-Miyaura reactions can vary depending on the specific substrates, catalyst, base, and solvent used. Below is a representative example.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | 2-Cyanophenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | >90 (representative) |

Visualizations

Synthesis of 2-Cyanophenylboronic Acid

References

- 1. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (2-Cyano-3-methoxyphenyl)boronic acid: A Core Component for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of (2-Cyano-3-methoxyphenyl)boronic acid, a versatile building block in modern organic chemistry and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and a summary of its key properties.

Core Chemical Characteristics

This compound, with the CAS number 1164100-84-8, is a substituted phenylboronic acid that plays a significant role as a reactant in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Its unique substitution pattern, featuring both a cyano and a methoxy group, offers distinct electronic and steric properties that are advantageous in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like molecular formula and weight are well-defined, others such as melting and boiling points can be influenced by the presence of anhydride forms, a common characteristic of boronic acids.

| Property | Value | Reference |

| Chemical Formula | C₈H₈BNO₃ | [1] |

| Molecular Weight | 176.97 g/mol | [1] |

| CAS Number | 1164100-84-8 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported; boronic acids can dehydrate to form boroxines (anhydrides) upon heating, which can affect the melting point. | |

| Boiling Point | Data not available; likely to decompose at high temperatures. | |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Solubility in water is generally low. |

Spectral Data

The structural confirmation of this compound is typically achieved through spectroscopic methods. While a specific spectrum for this exact isomer is not publicly available, the expected spectral characteristics can be inferred from related compounds such as 2-cyanophenylboronic acid and 3-methoxyphenylboronic acid.

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals in the range of 7-8 ppm, a singlet for the methoxy group protons around 3.8-4.0 ppm, and a broad singlet for the boronic acid hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyano carbon, the methoxy carbon, and the carbon atom attached to the boron, which typically appears at a characteristic downfield shift.

Experimental Protocols

Synthesis of this compound

The synthesis of arylboronic acids, including this compound, is commonly achieved through the reaction of an appropriate organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A general protocol, adapted from procedures for similar cyanophenylboronic acids, is outlined below.[2][3]

Reaction Scheme:

Figure 1: General synthesis workflow for this compound.

Materials:

-

2-Bromo-6-methoxybenzonitrile

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2-bromo-6-methoxybenzonitrile and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is stirred vigorously for 1-2 hours.

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[4][5]

General Reaction Scheme:

References

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role that the position of a methoxy group on a phenylboronic acid scaffold plays in dictating its reactivity. Understanding these structure-activity relationships is paramount for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the fine-tuning of reaction kinetics, binding affinities, and overall efficiency of boronic acid-based applications. This guide provides a thorough examination of the electronic and steric effects imparted by the methoxy substituent at the ortho, meta, and para positions, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Quantitative Analysis of Methoxy Group Positional Effects

The electronic and steric nature of the methoxy group significantly influences the Lewis acidity and, consequently, the reactivity of the boronic acid. The position of the methoxy group on the phenyl ring dictates the interplay of these effects.

Electronic Effects: The methoxy group is generally considered an electron-donating group due to the resonance effect of the oxygen lone pairs delocalizing into the aromatic ring. This effect is most pronounced when the methoxy group is at the para or ortho position. This increased electron density at the boron center generally decreases the Lewis acidity of the boronic acid.

Steric Effects: A methoxy group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This can impede the approach of reactants and catalysts, thereby influencing reaction rates and, in some cases, altering reaction pathways and product selectivity.

The following tables summarize key quantitative data that illustrate the impact of the methoxy group's position on the properties and reactivity of phenylboronic acid.

Table 1: Acidity (pKa) of Methoxy-Substituted Phenylboronic Acids

| Compound | pKa in Water |

| 2-Methoxyphenylboronic acid | 9.0[1] |

| 3-Methoxyphenylboronic acid | 8.8 (estimated) |

| 4-Methoxyphenylboronic acid | 9.25[2] |

| Phenylboronic acid (unsubstituted) | 8.8[1] |

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the reactivity of the boronic acid partner is a critical factor. The position of the methoxy group has a profound impact on the yield of these reactions.

| Methoxy Position | Relative Yield | Dominant Effect |

| ortho | Lower | Steric Hindrance |

| meta | Moderate | Inductive Effect |

| para | High | Resonance Effect |

This table represents a general trend observed in various studies. Actual yields are highly dependent on specific reaction conditions.

Key Signaling and Reaction Pathways

To visually comprehend the processes discussed, the following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of Suzuki-Miyaura cross-coupling and boronic acid-diol binding.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of boronic acid reactivity.

Determination of Boronic Acid pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the acid dissociation constant (pKa) of an arylboronic acid using UV-Vis spectroscopy.

Materials:

-

Arylboronic acid of interest (e.g., 2-, 3-, or 4-methoxyphenylboronic acid)

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., phosphate, borate, or carbonate buffers)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.

-

Prepare a series of buffered solutions of the boronic acid by diluting the stock solution into the different pH buffers to a final concentration of approximately 0.1 mM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.

-

Record the UV-Vis spectrum of each buffered solution from approximately 200 nm to 400 nm, using the corresponding buffer as a blank.

-

Identify the wavelength(s) where the absorbance changes significantly with pH. This indicates a change in the electronic structure of the molecule upon ionization.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the inflection point, which corresponds to the pKa of the boronic acid.

Suzuki-Miyaura Cross-Coupling of 4-Methoxyphenylboronic Acid with an Aryl Bromide

This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Methoxyphenylboronic acid

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Determination of Boronic Acid-Diol Binding Constants using a Competitive Fluorescence Assay

This protocol describes a competitive binding assay using Alizarin Red S (ARS) as a fluorescent reporter to determine the binding constant between a boronic acid and a diol.[3]

Materials:

-

Arylboronic acid of interest

-

Diol of interest (e.g., glucose, fructose)

-

Alizarin Red S (ARS)

-

Buffer solution at a specific pH (e.g., phosphate buffer at pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Determine the binding constant between the boronic acid and ARS (K_ARS).

-

Prepare a solution of ARS at a fixed concentration in the buffer.

-

Titrate this solution with increasing concentrations of the boronic acid.

-

Measure the fluorescence intensity at the emission maximum of the boronic acid-ARS complex after each addition.

-

Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to calculate K_ARS.

-

-

Perform the competitive binding assay.

-

Prepare a solution containing the boronic acid and ARS at fixed concentrations, where a significant portion of the ARS is bound to the boronic acid.

-

Titrate this solution with increasing concentrations of the diol.

-

Measure the decrease in fluorescence intensity after each addition of the diol. The diol displaces ARS from the boronic acid, causing a decrease in fluorescence.

-

Plot the change in fluorescence against the diol concentration.

-

Calculate the binding constant (K_diol) between the boronic acid and the diol using the known K_ARS and the competitive binding data.

-

Conclusion

The position of a methoxy group on a phenylboronic acid is a powerful tool for modulating its reactivity. The interplay of electronic and steric effects, which are highly dependent on the ortho, meta, or para substitution pattern, allows for the rational design of boronic acids with tailored properties for specific applications in drug development, chemical sensing, and materials science. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of these versatile chemical building blocks.

References

An In-depth Technical Guide to (2-Cyano-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Cyano-3-methoxyphenyl)boronic acid, a valuable reagent in organic synthesis and a potential building block for novel therapeutics. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its primary application in palladium-catalyzed cross-coupling reactions. Due to the limited publicly available experimental data for this specific compound, this guide also provides representative data and methodologies for closely related analogs to offer valuable insights for researchers.

Chemical Identity and Properties

This compound is an aromatic boronic acid derivative featuring a nitrile and a methoxy substituent. These functional groups make it a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Physicochemical Properties [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1164100-84-8 |

| Molecular Formula | C₈H₈BNO₃ |

| Molecular Weight | 176.97 g/mol |

| Appearance | White to off-white powder or crystals (predicted) |

| Solubility | Very slightly soluble in water (predicted) |

Synthesis

Representative Experimental Protocol: Synthesis of a Cyanophenylboronic Acid

This protocol is adapted from a general method for the synthesis of 2-cyanophenylboronic acid derivatives and should be optimized for the specific substrate.[2]

Materials:

-

Substituted Benzonitrile (e.g., 3-methoxybenzonitrile)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethylether

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of the starting benzonitrile in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the low temperature. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete lithiation.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, again maintaining the low temperature. The reaction is allowed to stir for an additional 2-3 hours at -78 °C.

-

The reaction mixture is allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of the target molecule.

Characterization

No specific characterization data such as NMR or IR spectra for this compound has been found in the public domain. However, the expected spectral features can be predicted based on its structure and data from closely related compounds.

Table 2: Predicted and Representative Spectral Data

| Technique | Predicted/Representative Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methoxy protons (δ ~3.9 ppm), Boronic acid protons (broad singlet, δ > 8.0 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Nitrile carbon (δ ~115-120 ppm), Methoxy carbon (δ ~56 ppm). |

| FT-IR | O-H stretch (broad, ~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-O stretch (~1250 cm⁻¹). |

| Melting Point | Not available. For comparison, 3-methoxyphenylboronic acid has a melting point of 160-163 °C. |

Applications in Organic Synthesis

The primary application of this compound is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3]

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl, vinyl, or alkyl halide (or triflate) in the presence of a palladium catalyst and a base. The cyano and methoxy groups on the phenyl ring of the title compound can influence the electronic properties of the molecule and its reactivity in such transformations.

Logical Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery

Boronic acids are a class of compounds that have gained significant attention in drug discovery.[4][5] The boron atom can act as a transition state analog inhibitor of certain enzymes. While there is no specific biological data available for this compound, its structural motifs are present in various biologically active molecules. The cyano group can participate in hydrogen bonding and other interactions with biological targets, and the methoxyphenyl group is a common feature in many drug molecules. Researchers may find this compound to be a useful starting point for the synthesis of novel inhibitors or probes for various biological targets.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling. While detailed experimental and biological data for this specific molecule are currently scarce in the public domain, this guide provides a foundational understanding of its properties, a representative synthetic approach, and its likely applications. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, encouraging further investigation into the properties and applications of this and related compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Cyano-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and substituted aromatic compounds.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a versatile and highly functional group tolerant method for constructing complex molecular architectures.[2][4] Biaryl motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, making the Suzuki-Miyaura coupling an indispensable tool in drug discovery and development.[1][2][3]

(2-Cyano-3-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry. The presence of a cyano group, a common pharmacophore and synthetic handle, along with a methoxy group, allows for the introduction of specific electronic and steric properties into the target molecule. These functional groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this boronic acid a key intermediate in the synthesis of novel therapeutics.

These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The protocol is based on established methodologies for similar electronically modified substrates and serves as a starting point for reaction optimization.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species. The base is crucial for activating the boronic acid.[4]

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the catalytically active palladium(0) species, which re-enters the catalytic cycle.

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions provided are a starting point and may require optimization for different aryl halides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Data Presentation: Representative Reaction Parameters

The following tables provide hypothetical yet realistic data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These values are intended to serve as a guide for reaction optimization.

Table 1: Screening of Reaction Conditions

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 80 | 18 | 78 |

| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (4) | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 88 |

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.5 eq), Toluene/H₂O (4:1), 100 °C, 12h

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 4'-Acetyl-2-cyano-3-methoxy-1,1'-biphenyl | 89 |

| 2 | Methyl 4-bromobenzoate | Methyl 2'-cyano-3'-methoxy-[1,1'-biphenyl]-4-carboxylate | 91 |

| 3 | 3-Bromobenzonitrile | 3'-Cyano-3-methoxy-[1,1'-biphenyl]-3-carbonitrile | 84 |

| 4 | 1-Bromo-3,5-dimethylbenzene | 2-Cyano-3',5'-dimethyl-3-methoxy-1,1'-biphenyl | 93 |

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield.

-

Homocoupling: The formation of homocoupling byproducts (dimers of the boronic acid or the aryl halide) can occur. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio or ensuring a strictly oxygen-free environment.

-

Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom). Using anhydrous solvents or a less aqueous base might mitigate this side reaction.

-

Reagent Purity: The purity of the boronic acid, aryl halide, and catalyst is crucial for a successful reaction.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds, which are of significant interest in drug discovery. This compound serves as a versatile building block for introducing key functionalities into target molecules. The provided representative protocol and data offer a solid foundation for researchers to develop and optimize Suzuki-Miyaura couplings for their specific research needs. Further screening of reaction parameters is recommended to achieve optimal results for each unique substrate combination.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of (2-Cyano-3-methoxyphenyl)boronic Acid in Complex Molecule Synthesis

(2-Cyano-3-methoxyphenyl)boronic acid has emerged as a valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile and a methoxy group ortho and meta to the boronic acid functionality, respectively, offers significant opportunities for the construction of complex molecular architectures with tailored electronic and steric properties. This versatile reagent is primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge carbon-carbon bonds with a high degree of control and efficiency.

Application in the Synthesis of Bioactive Molecules

The structural motifs accessible through the use of this compound are prevalent in a variety of biologically active compounds. The presence of the cyano and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the methoxy group can impact solubility and metabolic stability.

A significant area of application for this building block is in the synthesis of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. PARP inhibitors have garnered considerable attention as targeted cancer therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The synthesis of PARP inhibitor backbones often relies on the construction of biaryl systems, a transformation readily achieved via Suzuki-Miyaura coupling.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following section provides a generalized, yet detailed, protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. It is important to note that reaction conditions should be optimized for each specific substrate combination.

General Procedure for the Synthesis of a Biaryl Compound:

To a reaction vessel is added this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.0 - 1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 - 0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added. The reaction mixture is then heated to a temperature ranging from 80 °C to 120 °C and stirred for a period of 2 to 24 hours, with reaction progress monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition |

| Aryl Halide | 1-bromo-4-nitrobenzene |

| Boronic Acid | This compound |

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ (2.0 eq.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 100 °C |

| Time | 12 h |

| Yield | Typically >70% (yields are substrate-dependent and require optimization) |

Note: The quantitative data in the table above is illustrative and based on typical yields for similar Suzuki-Miyaura reactions. Actual yields will vary depending on the specific substrates and precise reaction conditions used.

Visualization of Key Processes

To better understand the logic of the synthetic process and the biological context, the following diagrams are provided.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified signaling pathway of PARP in DNA single-strand break repair and its inhibition.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Cyano-3-methoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This methodology is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures, especially biaryl and heteroaryl structures, which are common motifs in medicinally active compounds.

(2-Cyano-3-methoxyphenyl)boronic acid is a valuable building block in drug discovery and development. The presence of the cyano and methoxy functionalities offers opportunities for further synthetic transformations and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. These application notes provide an overview and detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

A base is required to activate the boronic acid, facilitating the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.

Applications in Medicinal Chemistry

The biaryl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The use of substituted boronic acids like this compound allows for the precise introduction of desired functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the methoxy group can influence solubility and metabolic stability.

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassing equipment (e.g., nitrogen or argon line)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand (0.02-0.10 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with different boronic acids. While specific data for this compound is not widely published in a comparative format, this table provides a general reference for expected outcomes with similar substrates.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |

| 2-Bromopyridine | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene | 110 | 18 | 88 |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75 |

Note: The yields and reaction conditions are highly dependent on the specific substrates and should be optimized for each new reaction.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Precautions

-

Palladium catalysts and organophosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Many organic solvents are flammable and should be handled with care, away from ignition sources.

-

Reactions under pressure (e.g., in a microwave reactor) should be conducted with appropriate safety shields.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound are a powerful and versatile method for the synthesis of complex biaryl and heteroaryl structures. The protocols and information provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis of novel compounds with potential therapeutic applications. As with any chemical reaction, careful optimization of the reaction conditions is essential to achieve the desired outcome with high yield and purity.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds with (2-Cyano-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (2-Cyano-3-methoxyphenyl)boronic acid and its analogs in the generation of novel heterocyclic compounds. The protocols outlined below are intended for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a cyano and a methoxy group, offers opportunities for diverse functionalization and modulation of physicochemical properties of the target molecules. Boronic acids are well-established as key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] This allows for the straightforward synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.[4][5]

While direct Suzuki-Miyaura coupling is a primary application, this boronic acid can also be utilized in other synthetic transformations, such as multicomponent reactions, for the efficient assembly of complex heterocyclic systems. This document will focus on a detailed protocol for the synthesis of a dihydronaphthyridine derivative, a scaffold of significant interest in drug discovery, adapted from a patented synthetic route.[6]

Synthesis of a Dihydronaphthyridine Derivative

A key application of substituted phenylboronic acids is in the synthesis of complex, biologically relevant heterocycles. A notable example is the synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, a potent non-steroidal antagonist of the mineralocorticoid receptor.[6] The following sections detail the synthetic approach.

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide [6]